1-(Isoxazol-5-yl)-N-methylcyclopropan-1-amine
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Overview
Description
1-(Isoxazol-5-yl)-N-methylcyclopropan-1-amine is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
1-(Isoxazol-5-yl)-N-methylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring
Scientific Research Applications
1-(Isoxazol-5-yl)-N-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Isoxazol-5-yl)-N-methylcyclopropan-1-amine involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(Isoxazol-5-yl)-N-methylcyclopropan-1-amine can be compared to other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin that also contains an isoxazole ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N-methyl-1-(1,2-oxazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-8-7(3-4-7)6-2-5-9-10-6/h2,5,8H,3-4H2,1H3 |
InChI Key |
JDKXVHOIIVNDLO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=CC=NO2 |
Origin of Product |
United States |
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